1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene
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Overview
Description
1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a bromo group, a hex-2-en-1-yloxy group, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene typically involves multiple steps:
Ether Formation: The hex-2-en-1-yloxy group can be introduced via an etherification reaction, where hex-2-en-1-ol reacts with an appropriate electrophile in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hex-2-en-1-yloxy group.
Elimination Reactions: The ethanesulfonyl group can facilitate elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Medicinal Chemistry: The compound may be explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism by which 1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo group can participate in covalent bonding with nucleophilic sites on proteins, while the ethanesulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
1-Bromo-4-methylbenzene: Lacks the hex-2-en-1-yloxy and ethanesulfonyl groups, making it less versatile in reactions.
4-Methylbenzenesulfonyl Chloride: Contains the sulfonyl group but lacks the bromo and hex-2-en-1-yloxy groups.
Hex-2-en-1-ol: Contains the hex-2-en-1-yloxy group but lacks the benzene ring and other substituents.
Uniqueness: 1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications .
Properties
CAS No. |
89478-89-7 |
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Molecular Formula |
C15H21BrO3S |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-(1-bromo-2-hex-2-enoxyethyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H21BrO3S/c1-3-4-5-6-11-19-12-15(16)20(17,18)14-9-7-13(2)8-10-14/h5-10,15H,3-4,11-12H2,1-2H3 |
InChI Key |
SGVGNBZMHNPSFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOCC(S(=O)(=O)C1=CC=C(C=C1)C)Br |
Origin of Product |
United States |
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